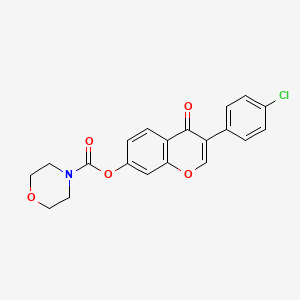
3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate” is a complex organic molecule. It contains a chromene ring (a heterocyclic compound that is a derivative of benzopyran), a chlorophenyl group, and a morpholine ring (a six-membered ring containing four carbon atoms, one nitrogen atom, and one oxygen atom) attached to a carboxylate group .
Applications De Recherche Scientifique
Chlorophenols and Environmental Impact
Chlorophenols, structurally related to the chlorophenyl group, are widely recognized for their environmental persistence and potential toxicological effects. Studies highlight the environmental fate, degradation, and toxic effects of chlorophenols, noting their moderate to high persistence depending on environmental conditions and their toxic impacts on aquatic life and human health. These insights underscore the importance of understanding the environmental and health implications of chlorinated compounds in scientific research (Krijgsheld & Gen, 1986; Ge et al., 2017).
Photoaffinity Labeling in Structural Biology
The application of photoaffinity labeling, which involves compounds that can form covalent bonds with biological targets upon light activation, provides a method for studying the interaction between small molecules and proteins. This technique has been applied in understanding drug-target interactions, elucidating the structural basis of biochemical pathways, and identifying potential therapeutic targets (Vodovozova, 2007).
Antioxidant Properties and Health Implications
Chlorogenic acid, a compound with a phenyl and ester functional group similar to the structure of interest, exhibits a range of biological activities, including antioxidant, antibacterial, and hepatoprotective effects. This highlights the potential of structurally complex molecules to serve multiple beneficial roles in health and disease management, emphasizing the need for further research to explore and harness these properties (Naveed et al., 2018).
Synthesis and Application of Heterocyclic Compounds
The review on morpholine and pyrans derivatives, including the synthesis and pharmacological activities of these compounds, offers insight into the chemical diversity and potential applications of heterocyclic compounds in drug development. This review may provide a framework for considering how the specific compound could be synthesized and for what purposes it might be used, given its structural features (Asif & Imran, 2019).
Propriétés
IUPAC Name |
[3-(4-chlorophenyl)-4-oxochromen-7-yl] morpholine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClNO5/c21-14-3-1-13(2-4-14)17-12-26-18-11-15(5-6-16(18)19(17)23)27-20(24)22-7-9-25-10-8-22/h1-6,11-12H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXHBGDGVRCGPBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)OC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
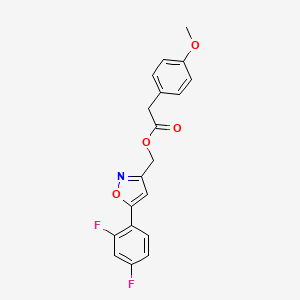
![4-fluoro-N-[2-(1H-indol-3-yl)-2-(4-methylpiperazin-1-yl)ethyl]-3-methylbenzene-1-sulfonamide](/img/structure/B2601934.png)

![Methyl 4-oxobicyclo[4.1.0]heptane-1-carboxylate](/img/structure/B2601940.png)
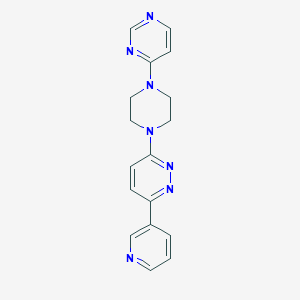
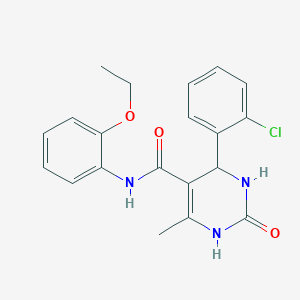

![2-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetyl)-3-(dimethylamino)acrylonitrile](/img/structure/B2601947.png)
![2-(2-((4-Methoxyphenyl)sulfonyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2601949.png)
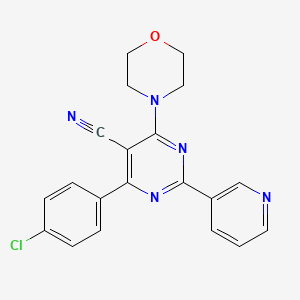
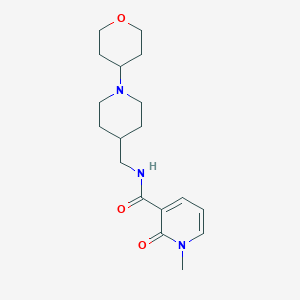

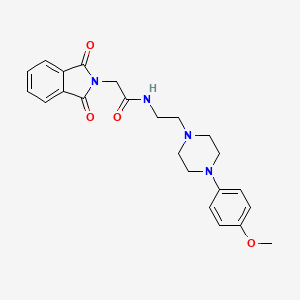
![(5Z)-5-[[2-(2-hydroxyethylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2601955.png)
